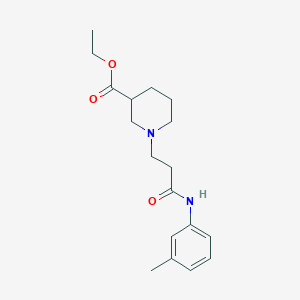![molecular formula C21H26FN3O3 B248201 N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248201.png)
N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide, also known as FPPP, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. FPPP has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide acts on the central nervous system by binding to dopamine and serotonin receptors. It has been shown to increase the release of dopamine and serotonin, leading to an increase in mood and a decrease in anxiety.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, leading to an increase in mood and a decrease in anxiety. N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has also been shown to have analgesic effects and to increase locomotor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide in lab experiments is its ability to act as both a dopamine and serotonin receptor agonist. This allows researchers to study the effects of both neurotransmitters on the central nervous system. However, one limitation of using N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide is that it is a synthetic compound and may not accurately represent the effects of natural neurotransmitters.
Orientations Futures
There are a number of future directions for the study of N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide. One area of research is the potential use of N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide as a treatment for depression and anxiety disorders. Another area of research is the development of new compounds based on N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide that may have improved efficacy and fewer side effects. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide and its effects on the central nervous system.
Conclusion
In conclusion, N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. It acts as a dopamine and serotonin receptor agonist and has been shown to have a number of biochemical and physiological effects. While there are advantages and limitations to using N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide in lab experiments, there are a number of future directions for the study of this compound.
Méthodes De Synthèse
N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide can be synthesized through the reaction of 2,5-dimethoxybenzaldehyde and 1-(2-fluorophenyl)piperazine with propanoyl chloride. The resulting compound is then purified through recrystallization to obtain pure N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide.
Applications De Recherche Scientifique
N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a dopamine receptor agonist and a serotonin receptor agonist. N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has also been studied for its potential use as a treatment for depression and anxiety disorders.
Propriétés
Nom du produit |
N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide |
|---|---|
Formule moléculaire |
C21H26FN3O3 |
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C21H26FN3O3/c1-27-16-7-8-20(28-2)18(15-16)23-21(26)9-10-24-11-13-25(14-12-24)19-6-4-3-5-17(19)22/h3-8,15H,9-14H2,1-2H3,(H,23,26) |
Clé InChI |
KDCDVCULFXHIFH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3F |
SMILES canonique |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[benzyl(ethyl)amino]-N-(4-bromophenyl)propanamide](/img/structure/B248123.png)

![N-(4-bromophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B248129.png)
![3-[benzyl(methyl)amino]-N-(4-bromophenyl)propanamide](/img/structure/B248132.png)



![Ethyl 4-[3-oxo-3-(3-toluidino)propyl]-1-piperazinecarboxylate](/img/structure/B248139.png)

![3-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide](/img/structure/B248141.png)
